molecular formula C13H10ClN3O3S2 B2871832 N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide CAS No. 866051-17-4

N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide

Cat. No.: B2871832
CAS No.: 866051-17-4
M. Wt: 355.81
InChI Key: MHPQHVVNNWTFKR-UHFFFAOYSA-N
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Description

N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide is a complex organic compound that features both indole and thiophene moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

3-chloro-N'-thiophen-2-ylsulfonyl-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S2/c14-11-8-4-1-2-5-9(8)15-12(11)13(18)16-17-22(19,20)10-6-3-7-21-10/h1-7,15,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPQHVVNNWTFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)NNS(=O)(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide involves its interaction with specific molecular targets and pathways:

Biological Activity

N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 3-chloroindole derivatives with thiophenesulfonohydrazide. The general synthetic pathway includes:

  • Formation of Indole Carbonyl : Reaction between 3-chloroindole and a suitable carbonyl reagent.
  • Condensation with Thiophenesulfonohydrazide : The resulting indole carbonyl is then reacted with thiophenesulfonohydrazide to yield the final product.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against different bacterial strains are summarized in Table 1.
Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus7.8012.50
Escherichia coli>100>100
Candida albicans62.50>100

The compound exhibited strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while it was ineffective against Gram-negative bacteria like Escherichia coli.

Cytotoxicity

Cytotoxicity studies have shown that this compound possesses significant antiproliferative effects against various cancer cell lines. The IC50 values are presented in Table 2.

Cell Line IC50 (µM)
A549 (lung cancer)8.5
MCF7 (breast cancer)15.0
HeLa (cervical cancer)12.0

These results indicate that the compound effectively inhibits the growth of rapidly dividing cancer cells, suggesting its potential as an anticancer agent.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis, leading to cell death.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound can activate apoptotic pathways in cancer cells, contributing to its cytotoxic effects.
  • Biofilm Disruption : It has been observed to inhibit biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
  • Another investigation reported that the compound reduced bacterial load in infected animal models, supporting its potential as an antimicrobial agent.

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